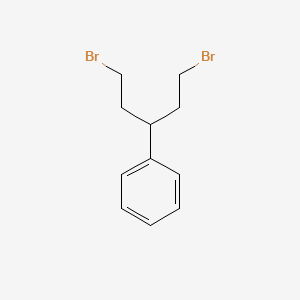

1,5-Dibromo-3-phenylpentane

Description

1,5-Dibromo-3-phenylpentane (C₁₁H₁₄Br₂) is a brominated aliphatic compound featuring bromine atoms at the terminal 1 and 5 positions and a phenyl group at the central 3-position. It is synthesized via acid-mediated cleavage of 4-phenyltetrahydropyran using 48% hydrobromic acid, yielding 64% of the product . This method is more efficient than analogous reactions with hydrochloric acid, which produce minimal yields of chlorinated analogs . The compound serves as a key intermediate in organic synthesis, notably converting to 4-phenylpiperidine upon treatment with excess ammonia . Its conformational flexibility, influenced by the phenyl substituent, allows for diverse reactivity in substitution and elimination reactions.

Properties

Molecular Formula |

C11H14Br2 |

|---|---|

Molecular Weight |

306.04 g/mol |

IUPAC Name |

1,5-dibromopentan-3-ylbenzene |

InChI |

InChI=1S/C11H14Br2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

KZJVHRMHEJITGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCBr)CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Physical Properties

Substituent Effects :

- The phenyl group in 1,5-Dibromo-3-phenylpentane introduces steric bulk and electron-withdrawing effects, reducing SN2 reactivity compared to aliphatic analogs like 1,5-Dibromo-3-methylpentane. However, the phenyl group stabilizes intermediates via resonance, enhancing elimination pathways .

- Bromine position significantly impacts symmetry and boiling points. For example, 1,3-Dibromopentane (asymmetric) has a lower boiling point (unreported, but typically <200°C) compared to this compound, which exhibits higher symmetry and stronger π-π stacking (melting point influenced by aryl interactions) .

Reactivity in Synthesis :

- Terminal dibromides (e.g., this compound) favor macrocyclic ring formation (e.g., piperidine) via nucleophilic substitution, whereas 1,3-Dibromopentane is more suited for smaller rings (e.g., cyclopropane derivatives) .

- Multi-brominated analogs like 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane exhibit higher reactivity in cross-coupling reactions due to increased electrophilicity, albeit with reduced stability .

Conformational Analysis :

- Crystal structure studies of related 1,5-diketones reveal that aryl substituents induce dihedral angles (e.g., 63.6° between phenyl rings in analogs), affecting molecular packing and solubility . For this compound, the phenyl group likely promotes π-π stacking, increasing crystallinity compared to aliphatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.